4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylicacidtert-butylester
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Overview
Description
4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H20BrN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-bromo-4-aminopyrimidine with piperidine-1-carboxylic acid tert-butyl ester. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at a temperature range of 0°C to 40°C for several hours. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using dichloromethane and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Reduction Reactions: Amino-pyrimidine derivatives.
Oxidation Reactions: Pyrimidine N-oxides.
Scientific Research Applications
4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom in the pyrimidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine moiety can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Fluoro-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Iodo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(2-Bromo-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C14H20BrN3O2 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromopyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-5-10(6-9-18)11-4-7-16-12(15)17-11/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
GDOUIQCXIYKYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
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